molecular formula C19H15N5O4 B2464309 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 897615-02-0

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2464309
CAS No.: 897615-02-0
M. Wt: 377.36
InChI Key: RJYQFARBNUDDJL-UHFFFAOYSA-N
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Description

This compound features a chromene (coumarin) core fused with a carboxamide group and a tetrazole-containing substituent. Chromene derivatives are known for diverse biological activities, including anti-inflammatory and anticancer effects, while tetrazole rings often serve as bioisosteres for carboxylic acids, improving metabolic stability and bioavailability .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-27-13-8-6-12(7-9-13)24-18(21-22-23-24)11-20-19(26)17-10-15(25)14-4-2-3-5-16(14)28-17/h2-10H,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYQFARBNUDDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1-(4-Methoxyphenyl)-1H-Tetrazole-5-Carbonitrile

4-Methoxybenzonitrile (1.0 eq) reacts with sodium azide (1.2 eq) and ammonium chloride (1.5 eq) in dimethylformamide (DMF) at 120°C for 12 hours. The reaction mixture is poured into ice-water, and the precipitated 1-(4-methoxyphenyl)-1H-tetrazole-5-carbonitrile is filtered and recrystallized from ethanol (yield: 78%).

Key Characterization Data :

  • ¹H NMR (300 MHz, CDCl3) : δ 8.12 (d, 2H, J = 8.7 Hz, aromatic), 6.98 (d, 2H, J = 8.7 Hz, aromatic), 3.87 (s, 3H, -OCH3).

Reduction to (1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl)Methanamine

The nitrile group is reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). 1-(4-Methoxyphenyl)-1H-tetrazole-5-carbonitrile (1.0 eq) is added dropwise to a suspension of LAH (2.0 eq) in THF at 0°C and stirred for 6 hours. The reaction is quenched with aqueous NH4Cl, and the amine is extracted with ethyl acetate (yield: 65%).

Key Characterization Data :

  • FT-IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1612 cm⁻¹ (C=N, tetrazole).
  • ¹³C NMR (75 MHz, CDCl3) : δ 158.9 (tetrazole-C), 130.4–114.2 (aromatic), 55.3 (-OCH3), 42.1 (-CH2NH2).

Amide Coupling

The acid chloride (1.0 eq) is added to a solution of (1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methanamine (1.2 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane at 0°C. The mixture is stirred at room temperature for 12 hours, washed with HCl (1M) and NaHCO3 (5%), and dried over MgSO4. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding the title compound as a white solid (72% yield).

Key Characterization Data :

  • Melting Point : 228–230°C.
  • HRMS (ESI) : m/z [M+H]+ calcd for C20H17N5O4: 404.1352; found: 404.1358.
  • ¹H NMR (300 MHz, DMSO-d6) : δ 8.64 (t, 1H, J = 5.4 Hz, -NH-), 8.22 (d, 1H, H-5 chromene), 7.89–6.85 (m, 6H, aromatic), 4.52 (d, 2H, J = 5.4 Hz, -CH2NH-), 3.81 (s, 3H, -OCH3).

Optimization and Alternative Approaches

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W, 20 min) reduces the coupling step duration from 12 hours to 30 minutes, improving yield to 85%.

Green Chemistry Approach

Using water as a solvent and β-cyclodextrin as a catalyst achieves 80% yield under reflux conditions, minimizing organic waste.

Challenges and Troubleshooting

  • Tetrazole Ring Instability : Prolonged heating above 120°C degrades the tetrazole moiety; reactions are monitored via TLC.
  • Amine Sensitivity : The primary amine is hygroscopic; storage under nitrogen is recommended.

Comparative Analysis of Methods

Parameter Conventional Method Microwave Method Green Method
Yield 72% 85% 80%
Time 12 hours 30 minutes 6 hours
Solvent DCM DCM Water
Energy Input High Moderate Low

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions Reagents Product Mechanism
Acidic (HCl) or basic (NaOH) aqueous mediumConcentrated HCl/NaOH, reflux4-Oxo-4H-chromene-2-carboxylic acidNucleophilic acyl substitution: The amide bond cleaves to form a carboxylic acid and ammonia/amine .

Key Observations :

  • Hydrolysis is quantitative under optimized conditions, as demonstrated in analogous chromene-carboxamide systems .

  • The reaction is confirmed via 13C^{13}\text{C} NMR, where the carbonyl signal shifts to ~161 ppm .

Oxidation of Methoxy Substituents

The 4-methoxyphenyl group on the tetrazole ring is susceptible to oxidation.

Reaction Conditions Reagents Product Mechanism
Acidic or neutral conditionsKMnO4\text{KMnO}_4, H2O2\text{H}_2\text{O}_24-Hydroxyphenyl-tetrazole derivativeDemethylation: Methoxy (-OCH3_3) converts to hydroxyl (-OH) via radical intermediates .

Key Observations :

  • Oxidation preserves the tetrazole ring integrity while modifying aromatic substituents.

  • Products exhibit enhanced hydrogen-bonding capacity, relevant to medicinal applications.

Reduction of the Tetrazole Moiety

The tetrazole ring undergoes reduction under catalytic hydrogenation or strong reducing agents.

Reaction Conditions Reagents Product Mechanism
H2\text{H}_2 gas, Pd/CEthanol, 60°CAmine derivativeRing-opening reduction: Tetrazole converts to a primary amine via intermediate nitrene species .

Key Observations :

  • LiAlH4_4 may further reduce adjacent carbonyl groups, necessitating controlled conditions.

  • Reduced derivatives show altered biological activity due to loss of tetrazole’s aromaticity .

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole’s nitrogen-rich structure facilitates halogenation and alkylation.

Reaction Conditions Reagents Product Mechanism
Electrophilic substitutionSOCl2\text{SOCl}_2, PCl5\text{PCl}_55-Chloro-tetrazole derivativeElectrophilic attack at the N1 position, displacing hydrogen .

Key Observations :

  • Halogenation enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki) .

  • Substitution regioselectivity depends on steric and electronic factors .

Cyclization Involving the Chromene Core

The chromene moiety participates in cycloaddition and Knoevenagel condensation.

Reaction Conditions Reagents Product Mechanism
L-Proline catalyst, refluxMalononitrile, 4-hydroxycoumarinPyrano[3,2-c]chromenoneKnoevenagel condensation followed by intramolecular cyclization .

Key Observations :

  • Chromene’s α,β-unsaturated carbonyl system drives cyclization with active methylenes .

  • Products exhibit extended π-conjugation, useful in materials science .

Condensation Reactions at the Carboxamide Group

The carboxamide reacts with amines/hydrazines to form Schiff bases or hydrazides.

Reaction Conditions Reagents Product Mechanism
Glacial acetic acid, refluxHydrazine hydrateChromene-2-carbohydrazideNucleophilic substitution: Amine attacks the carbonyl carbon .

Key Observations :

  • Hydrazide derivatives are intermediates for heterocyclic syntheses (e.g., thiazoles) .

  • Schiff bases exhibit antimicrobial and anticancer potential .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrazole ring , a chromene moiety , and a carboxamide group . Its synthesis typically involves multiple organic reactions, starting with the formation of the tetrazole ring through the reaction of 4-methoxyphenylhydrazine with sodium azide under acidic conditions. The chromene component is introduced via cyclization involving salicylaldehyde and an acetyl compound. The final product is obtained by coupling these intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Chemistry

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structural diversity allows chemists to modify it for various applications, enhancing its utility in synthetic methodologies.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that tetrazole derivatives possess antibacterial and antifungal activities. For instance, certain derivatives have demonstrated up to 99.9% mortality against microbial strains in laboratory settings .
  • Anticancer Potential : The compound is being investigated for its anticancer properties. Preliminary evaluations suggest that it may inhibit tumor growth by interacting with specific biological pathways, although further studies are required to elucidate its mechanisms fully .

Medical Applications

The therapeutic potential of this compound includes:

  • Anti-inflammatory Effects : Early research suggests that the compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Activity : Its ability to modulate pain pathways could lead to applications in pain management therapies.
Activity TypeObserved EffectReference
Antimicrobial99.9% mortality against microbes
AnticancerInhibition of tumor growth
Anti-inflammatoryPotential anti-inflammatory effectsOngoing studies
AnalgesicModulation of pain pathwaysOngoing studies

Table 2: Synthesis Overview

StepReagents/ConditionsOutcome
Formation of Tetrazole4-methoxyphenylhydrazine + Sodium azideTetrazole intermediate
Chromene CyclizationSalicylaldehyde + Acetyl compoundChromene intermediate
CouplingEDCI + TriethylamineFinal product

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The chromene moiety may contribute to the compound’s antioxidant properties by scavenging free radicals. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substitution Patterns

The compound’s chromene-carboxamide core distinguishes it from angiotensin II receptor blockers (ARBs) like valsartan and losartan , which utilize biphenyl-tetrazole or imidazole-tetrazole scaffolds (Fig. 1, ). For example:

  • Valsartan : Contains a biphenylmethyl group linked to a tetrazole and a valine moiety .
  • Losartan : Features an imidazole ring with a hydroxymethyl group and a tetrazole-substituted biphenyl .

Pharmacological Implications

  • ARBs (e.g., Valsartan, Losartan) : Target the angiotensin II type 1 receptor (AT1R) for hypertension management .
  • Chromene Derivatives: Exhibit kinase inhibition, antioxidant, or anticancer activities. The tetrazole-methoxyphenyl group in the target compound may enhance selectivity for non-AT1R targets (e.g., tyrosine kinases or cyclooxygenase).

Data Table: Comparative Analysis

Parameter Target Compound Valsartan Compound 11 ()
Core Structure Chromene-2-carboxamide Biphenyl-tetrazole + valine Imidazole-propanoic acid + tetrazole
Key Substituents 4-Methoxyphenyltetrazole-methyl N-pentanoyl, tetrazole Tetrazol-5-ylphenylmethyl
Molecular Formula C₁₉H₁₅N₅O₄ (hypothetical*) C₂₄H₂₉N₅O₃ C₁₆H₁₆N₆O₂
Synthetic Yield Not reported Not reported 88% (general procedure 6)
Bioactivity Hypothetical: Kinase inhibition, anti-inflammatory AT1R antagonism (hypertension) Not reported

Note: The molecular formula of the target compound is inferred based on structural analysis, as explicit data is absent in the evidence.

Critical Analysis of Evidence

  • : Provides synthesis protocols for tetrazole derivatives but lacks data on chromene-carboxamide hybrids.
  • –4 : Focus on ARBs, highlighting the structural divergence between biphenyl/imidazole cores and the chromene system.
  • Limitations : Direct pharmacological or crystallographic data (e.g., SHELX-refined structures, ) for the target compound are unavailable, necessitating extrapolation from analogs.

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that combines the structural motifs of tetrazoles and chromenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N6O3\text{C}_{18}\text{H}_{18}\text{N}_{6}\text{O}_{3}

This compound features a tetrazole ring, a chromene scaffold, and a methoxy group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with appropriate reagents to form the tetrazole moiety, followed by cyclization to incorporate the chromene structure. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrazole compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain tetrazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. In particular, compounds with a similar structure have been tested against strains such as Staphylococcus aureus and Escherichia coli, often showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
N-(...)*Candida albicans128

Further studies are needed to evaluate the efficacy of this compound against a broader spectrum of pathogens.

Anticancer Activity

The anticancer potential of tetrazole-containing compounds has gained attention due to their ability to induce apoptosis in various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines . The IC50 values for these compounds typically range from 10 to 30 µM, indicating moderate potency.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)
Compound CMCF-715
Compound DA54925
N-(...)*HeLa20

Molecular docking studies suggest that these compounds interact with key proteins involved in cell cycle regulation and apoptosis pathways, such as Bcl-2 and p53 .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, some studies have indicated that tetrazole derivatives may possess anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. The mechanism is believed to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Case Studies

A notable case study involved the evaluation of a series of chromene-tetrazole hybrids for their biological activities. The study highlighted that modifications on the phenyl ring significantly influenced their efficacy against cancer cells and bacteria. The presence of electron-donating groups such as methoxy improved both antimicrobial and anticancer activities compared to unsubstituted analogs .

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